

Streptozocin: A Technical Guide for Modeling Diabetic Complications

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Compound of Interest

Compound Name: Streptozocin

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This in-depth guide provides a comprehensive overview of the use of **streptozocin** (STZ) as a chemical agent to induce diabetes in preclinical research, with a specific focus on studying its long-term complications. **Streptozocin**, a naturally occurring glucosamine-nitrosourea compound isolated from *Streptomyces achromogenes*, remains an indispensable tool for creating robust and reproducible animal models of both type 1 and type 2 diabetes.^{[1][2][3]} Its selective toxicity to pancreatic β -cells allows researchers to mimic the hyperglycemic state that underlies the development of debilitating complications, including nephropathy, neuropathy, and retinopathy.^{[4][5]}

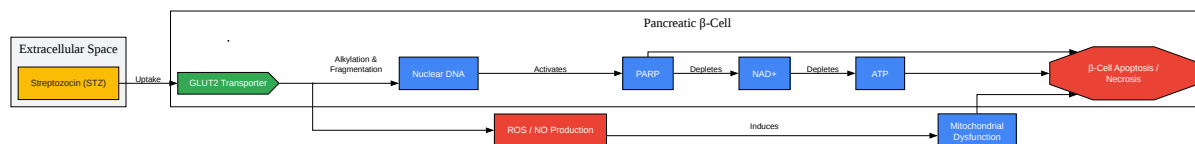
Mechanism of Action: Selective β -Cell Cytotoxicity

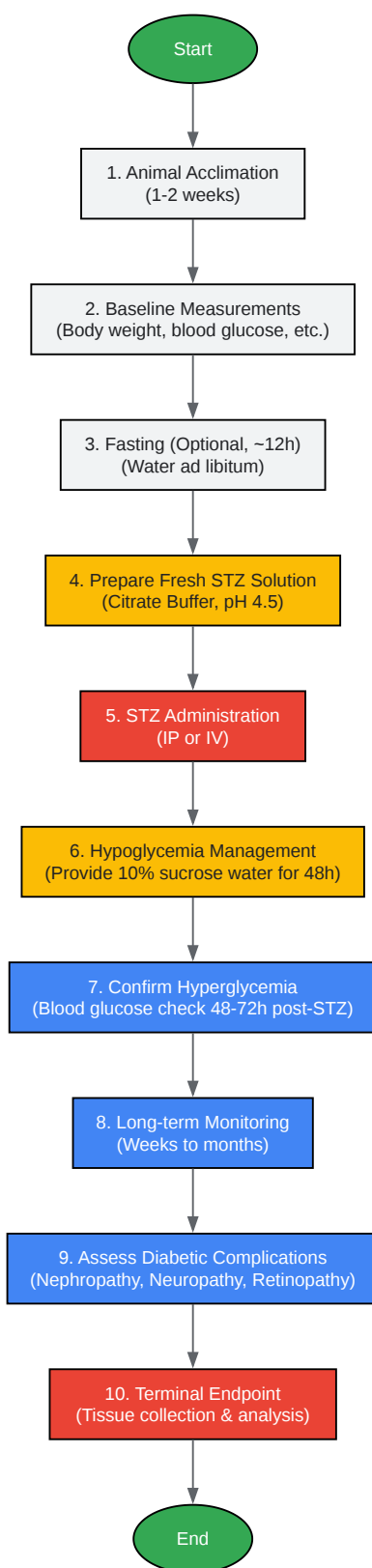
The diabetogenic activity of **streptozocin** is rooted in its structural similarity to glucose, which facilitates its preferential uptake into pancreatic β -cells via the low-affinity glucose transporter 2 (GLUT2). As other cell types express different glucose transporters, STZ's toxicity is largely confined to the insulin-producing cells of the pancreas.

Once inside the β -cell, STZ's methylnitrosourea moiety becomes active. The primary mechanism of toxicity involves DNA alkylation, which inflicts significant damage to the cell's genetic material. This damage triggers a cascade of cellular events culminating in cell death:

- **DNA Damage and PARP Activation:** The alkylated DNA activates the nuclear enzyme Poly (ADP-ribose) polymerase (PARP) as part of the DNA repair process.

- **NAD⁺ and ATP Depletion:** Overactivation of PARP consumes its substrate, nicotinamide adenine dinucleotide (NAD⁺), leading to a rapid depletion of cellular NAD⁺ and, consequently, adenosine triphosphate (ATP), the cell's primary energy currency.
- **Oxidative and Nitric Oxide Stress:** The metabolism of STZ generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), including nitric oxide (NO). This surge in free radicals induces significant oxidative stress. Pancreatic β -cells are particularly vulnerable due to their inherently low levels of antioxidant enzymes.
- **Cell Death:** The combination of extensive DNA damage, energy depletion, and overwhelming oxidative stress ultimately leads to β -cell death through necrosis and apoptosis.





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